molecular formula C21H15N5O6 B413619 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate

Cat. No.: B413619
M. Wt: 433.4g/mol
InChI Key: RWNSISXTKXKNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a benzotriazole moiety, a methylphenyl group, and a dinitrobenzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the methylphenyl group, and the esterification with 2-methyl-3,5-dinitrobenzoic acid. Common reagents used in these reactions may include nitrating agents, esterification catalysts, and various solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic applications or as a drug candidate.

    Industry: Utilized in the production of advanced materials, coatings, or polymers.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate may include other benzotriazole derivatives, methylphenyl esters, and dinitrobenzoate esters.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity.

Conclusion

This compound is a complex compound with potential applications in various scientific fields. Further research and detailed studies are necessary to fully understand its properties, reactions, and applications.

Properties

Molecular Formula

C21H15N5O6

Molecular Weight

433.4g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C21H15N5O6/c1-12-7-8-20(19(9-12)24-22-16-5-3-4-6-17(16)23-24)32-21(27)15-10-14(25(28)29)11-18(13(15)2)26(30)31/h3-11H,1-2H3

InChI Key

RWNSISXTKXKNLX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)N3N=C4C=CC=CC4=N3

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.